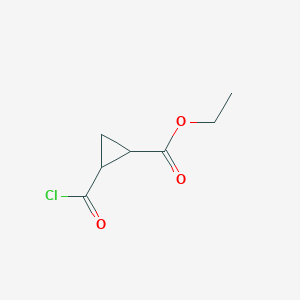![molecular formula C8H9NO2 B065013 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile CAS No. 181276-91-5](/img/structure/B65013.png)
2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile, also known as OXDHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This bicyclic lactone derivative has a unique structure that makes it an attractive target for synthesis and study.
Mécanisme D'action
The mechanism of action of 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. It has been suggested that 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile may act as a DNA intercalator, disrupting the normal functioning of cancer cells and leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile has also been shown to inhibit the growth of bacterial and fungal cells, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile is its unique structure, which makes it an attractive target for synthesis and study. However, its complex structure also presents challenges in terms of synthesis and purification. In addition, 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile. One area of interest is the development of new synthetic methods for producing 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile and related compounds. Another area of research is the exploration of the potential applications of 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile in the treatment of various diseases, including cancer and infectious diseases. Finally, there is a need for further studies on the mechanism of action of 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile, in order to better understand its potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile can be achieved through a variety of methods, including the reaction of 2,3-dimethyl-2-butene-1,4-diol with cyanogen bromide, or the reaction of 2,3-dimethyl-2-butene-1,4-diol with phosgene. Both methods have been reported to yield 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile in moderate to good yields.
Applications De Recherche Scientifique
2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile has been the subject of extensive research due to its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. In addition, 2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile has been found to inhibit the growth of certain cancer cell lines, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
181276-91-5 |
|---|---|
Nom du produit |
2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
3,3-dimethyl-2-oxo-6-oxabicyclo[3.1.0]hexane-1-carbonitrile |
InChI |
InChI=1S/C8H9NO2/c1-7(2)3-5-8(4-9,11-5)6(7)10/h5H,3H2,1-2H3 |
Clé InChI |
VVRXGAGFFMVTBM-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1=O)(O2)C#N)C |
SMILES canonique |
CC1(CC2C(C1=O)(O2)C#N)C |
Synonymes |
6-Oxabicyclo[3.1.0]hexane-1-carbonitrile,3,3-dimethyl-2-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)




![2,3-Dihydrofuro[3,2-c]pyridine 5-oxide](/img/structure/B64955.png)




![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
